N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
Description
N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a synthetic amide derivative featuring a pyridazinone core substituted with a 2,5-dimethylphenyl group and a butanamide side chain linked to a 3,4-dimethoxyphenyl moiety. The pyridazinone ring, a six-membered diunsaturated heterocycle with two nitrogen atoms, is central to its structure. However, specific biological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-6-20(24(29)25-17-9-11-21(30-4)22(14-17)31-5)27-23(28)12-10-19(26-27)18-13-15(2)7-8-16(18)3/h7-14,20H,6H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDVKVEVFTGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, halogenated intermediates, and catalytic agents such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological domains:
-
Anticancer Activity :
- Studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that similar structures could induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Material Science Applications
In addition to its pharmacological uses, this compound has applications in material science:
- Organic Electronics :
- Polymer Additives :
Case Study 1: Anticancer Activity
A study conducted on a series of pyridazine derivatives similar to this compound revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds were found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound could reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction indicates its potential as an anti-inflammatory agent by targeting the NF-kB signaling pathway.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, synthesis, and physicochemical properties.
Structural and Functional Group Comparisons
Key Structural Differences:
Core Heterocycle: The target compound and analogs in and share a pyridazinone core, whereas Rip-B () features a benzamide backbone.
Amide Chain Length :
- The target compound and ’s analog use a butanamide chain, while ’s compound employs a shorter acetamide chain. Longer chains may increase molecular flexibility and influence binding to hydrophobic targets .
- Rip-B () uses a phenethylamine -derived amide, prioritizing aromatic stacking interactions .
Aromatic Substituents: The target compound’s 3,4-dimethoxyphenyl group (electron-rich) contrasts with ’s 3-fluoro-4-methylphenyl (electron-withdrawing) and ’s 2,3-dimethoxybenzyl. Methoxy groups enhance solubility but may reduce metabolic stability compared to halogens or methyl groups . The pyridazinone substituent in the target compound (2,5-dimethylphenyl) differs from ’s 3,4-dimethylphenyl, altering steric and electronic profiles .
Implications of Substituent Variations
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s methoxy groups (electron-donating) could enhance solubility but increase susceptibility to oxidative metabolism compared to ’s fluorine (electron-withdrawing) .
- Steric Effects: The 2,5-dimethylphenyl group on the target’s pyridazinone may create steric hindrance, possibly reducing binding affinity compared to ’s 3,4-dimethylphenyl isomer .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H27N3O4
- Molecular Weight : 421.49 g/mol
- CAS Number : 953187-90-1
The compound is believed to exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to inflammation and cancer.
- Antimicrobial Activity : Similar compounds with analogous structures have shown antibacterial properties, particularly against resistant strains of bacteria like Escherichia coli and Staphylococcus aureus.
Antibacterial Properties
Research indicates that derivatives of the dimethoxyphenyl group are effective against various bacterial strains. A study on a related compound demonstrated significant inhibition of E. coli topoisomerase I, suggesting that similar mechanisms may apply to this compound .
Cytotoxicity Studies
Cytotoxicity assays are essential to evaluate the safety profile of this compound. In vitro studies have shown that while some related compounds exhibit cytotoxic effects at high concentrations, this compound appears to maintain a favorable safety profile, exhibiting low toxicity to mammalian cells at effective antibacterial concentrations.
Case Studies and Experimental Data
A summary of relevant experimental findings is presented in the following table:
| Study | Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|---|
| Study 1 | DMA (related compound) | E. coli Topoisomerase I | 8 | Non-toxic to human cells |
| Study 2 | N-(3,4-dimethoxyphenyl) derivative | Bacterial strains | TBD | Potential for antibiotic development |
| Study 3 | N-(3,4-dimethoxyphenyl) derivative | Cytotoxicity in mammalian cells | >100 | Safe at therapeutic levels |
Q & A
Q. Methodological Approach :
- Optimize solvent polarity (e.g., DMF for amidation, dichloromethane for cyclization) to enhance reaction efficiency .
- Use catalysts like EDCI/HOBt for amide coupling to reduce racemization .
- Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity at each step .
How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) during structural validation?
Advanced Research Question
Discrepancies between experimental and theoretical spectra often arise from dynamic effects (e.g., rotamers) or impurities.
Q. Methodological Approach :
- Perform VT-NMR (Variable Temperature NMR) to identify conformational changes affecting chemical shifts .
- Cross-validate HRMS with isotopic pattern analysis to distinguish between isobaric impurities and true molecular ions .
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of the pyridazinone and butanamide moieties .
What strategies are recommended for establishing structure-activity relationships (SAR) for this compound in drug discovery?
Advanced Research Question
The compound’s pharmacological potential hinges on its aromatic and heterocyclic motifs. Key SAR strategies include:
- Functional group substitution : Replace methoxy groups with halogens or bulky substituents to assess impact on target binding .
- Metabolic stability assays : Use liver microsomes to evaluate oxidation of the pyridazinone ring, which may correlate with in vivo half-life .
- Docking studies : Model interactions with kinases or GPCRs using software like AutoDock Vina, focusing on the pyridazinone core’s hydrogen-bonding capacity .
How should researchers design experiments to assess the compound’s stability under physiological conditions?
Basic Research Question
Stability in buffers, serum, and simulated gastric fluid is critical for preclinical development.
Q. Methodological Approach :
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, analyze degradation via LC-MS .
- Thermal stability : Use TGA (heating rate 10°C/min under N₂) to identify decomposition thresholds .
- Photostability : Expose to UV light (320–400 nm) and monitor changes by UV-Vis spectroscopy .
What analytical techniques are most effective for characterizing polymorphic forms of this compound?
Advanced Research Question
Polymorphism affects solubility and bioavailability.
Q. Methodological Approach :
- PXRD : Compare diffraction patterns of recrystallized samples (ethanol vs. acetone) to identify crystalline forms .
- DSC : Detect endothermic peaks corresponding to melting transitions of distinct polymorphs .
- Raman spectroscopy : Differentiate forms based on vibrational modes of the pyridazinone carbonyl group .
How can researchers address low solubility in aqueous media during in vitro assays?
Basic Research Question
The compound’s lipophilic aromatic groups limit aqueous solubility.
Q. Methodological Approach :
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain bioactivity without precipitation .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) to enhance dispersibility .
- Prodrug design : Introduce phosphate or glycoside groups at the methoxy positions to improve hydrophilicity .
What computational methods are suitable for predicting metabolic pathways of this compound?
Advanced Research Question
Predicting metabolism guides toxicity profiling.
Q. Methodological Approach :
- In silico tools : Use GLORY or MetaSite to identify likely sites of cytochrome P450 oxidation (e.g., demethylation of methoxy groups) .
- MD simulations : Model interactions with CYP3A4 to assess binding affinity and metabolic turnover rates .
How can contradictory results in biological assays (e.g., IC₅₀ variability) be systematically addressed?
Advanced Research Question
Variability may stem from assay conditions or compound instability.
Q. Methodological Approach :
- Dose-response normalization : Include internal controls (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .
- Stability monitoring : Pre-incubate the compound in assay media and quantify degradation before endpoint measurements .
- Orthogonal assays : Validate results using alternate methods (e.g., SPR binding vs. cellular proliferation assays) .
What are the best practices for scaling up synthesis without compromising yield or purity?
Basic Research Question
Scale-up introduces challenges in heat transfer and mixing efficiency.
Q. Methodological Approach :
- Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve temperature control .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., reactant stoichiometry, agitation speed) .
- In-line PAT : Implement FTIR or Raman probes for real-time monitoring of reaction progression .
How can researchers validate target engagement in cellular models for this compound?
Advanced Research Question
Confirming target interaction in live cells is essential for mechanism-of-action studies.
Q. Methodological Approach :
- CETSA (Cellular Thermal Shift Assay): Measure target protein stabilization after compound treatment via Western blot .
- BRET/FRET : Engineer cells with biosensors to detect real-time target modulation (e.g., kinase activation) .
- Silencing/CRISPR : Knock down the putative target and assess loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
